molecular formula C16H26O4Si B12527021 Benzoic acid, 3,5-dihydroxy-, tris(1-methylethyl)silyl ester CAS No. 703404-59-5

Benzoic acid, 3,5-dihydroxy-, tris(1-methylethyl)silyl ester

Cat. No.: B12527021
CAS No.: 703404-59-5
M. Wt: 310.46 g/mol
InChI Key: FGWKHGGGEKLTJF-UHFFFAOYSA-N
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Description

Benzoic acid, 3,5-dihydroxy-, tris(1-methylethyl)silyl ester is a chemical compound with the molecular formula C16H26O4Si and a molecular weight of 310.46074 . This compound is a derivative of benzoic acid, where the hydrogen atoms in the hydroxyl groups are replaced by tris(1-methylethyl)silyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3,5-dihydroxy-, tris(1-methylethyl)silyl ester typically involves the esterification of benzoic acid derivatives with tris(1-methylethyl)silyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl ester.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,5-dihydroxy-, tris(1-methylethyl)silyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester groups back to hydroxyl groups.

    Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogenating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can regenerate the original hydroxyl groups.

Scientific Research Applications

Benzoic acid, 3,5-dihydroxy-, tris(1-methylethyl)silyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups during multi-step synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzoic acid, 3,5-dihydroxy-, tris(1-methylethyl)silyl ester involves its interaction with molecular targets through its silyl ester groups. These groups can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 3,5-dihydroxy-, tris(1-methylethyl)silyl ester is unique due to its specific silyl ester groups, which provide distinct chemical properties such as increased stability and solubility. These properties make it particularly useful in applications where protection of hydroxyl groups is required, and in modifying the physical and chemical characteristics of compounds.

Properties

CAS No.

703404-59-5

Molecular Formula

C16H26O4Si

Molecular Weight

310.46 g/mol

IUPAC Name

tri(propan-2-yl)silyl 3,5-dihydroxybenzoate

InChI

InChI=1S/C16H26O4Si/c1-10(2)21(11(3)4,12(5)6)20-16(19)13-7-14(17)9-15(18)8-13/h7-12,17-18H,1-6H3

InChI Key

FGWKHGGGEKLTJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC(=O)C1=CC(=CC(=C1)O)O

Origin of Product

United States

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